molecular formula C8H6FNO5 B2854127 2-(3-Fluoro-4-nitrophenoxy)acetic acid CAS No. 168897-65-2

2-(3-Fluoro-4-nitrophenoxy)acetic acid

Cat. No.: B2854127
CAS No.: 168897-65-2
M. Wt: 215.136
InChI Key: ITHOGDVBQQBPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-nitrophenoxy)acetic acid is a fluorinated and nitrated phenoxy acetic acid derivative that serves as a pivotal chemical intermediate in medicinal chemistry research. Its primary research value lies in the design and synthesis of novel antitubercular agents. This compound is a key precursor for a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have been demonstrated to exhibit potent to moderate activity against Mycobacterium tuberculosis H37Rv in vitro, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL . The 2-phenoxy-N-phenylacetamide scaffold, for which this acid is a building block, has been identified as a promising and synthetically accessible core structure for developing affordable antitubercular drugs, addressing a critical need in the fight against drug-resistant tuberculosis . The synthetic utility of this compound is highlighted in multi-step organic syntheses. While a direct Williamson ether synthesis from 3-fluoro-4-nitrophenol and chloroacetic acid is challenging due to the susceptibility of the ortho-fluorine atom to hydrolysis under basic conditions, leading to low yields, it can be effectively incorporated via alternative routes . Researchers employ a convergent strategy involving the condensation of anilines with bromoacetyl bromide to form intermediates, which are subsequently reacted with 3-fluoro-4-nitrophenol under basic conditions to efficiently obtain the final target molecules . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-4-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHOGDVBQQBPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168897-65-2
Record name 2-(3-fluoro-4-nitrophenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 2 3 Fluoro 4 Nitrophenoxy Acetic Acid

Alternative and Optimized Synthetic Strategies

The classical synthesis of 2-(3-Fluoro-4-nitrophenoxy)acetic acid typically involves the Williamson ether synthesis, reacting 3-fluoro-4-nitrophenol (B151681) with an acetate (B1210297) synthon. However, this method is known to produce low yields, primarily due to the fluorine atom's susceptibility to hydrolysis under the basic conditions required for the reaction. mdpi.com This significant drawback has spurred the investigation into more robust and efficient synthetic methodologies.

Development of Multi-Step Sequences for Enhanced Production

One effective approach involves a two-step process:

O-alkylation: 3-fluoro-4-nitrophenol is reacted with a suitable alkylating agent, such as an ethyl haloacetate, under carefully controlled basic conditions to form the corresponding ester intermediate, ethyl 2-(3-fluoro-4-nitrophenoxy)acetate. The use of a weaker base or a phase-transfer catalyst can mitigate the hydrolysis of the fluorine atom.

Hydrolysis: The resulting ester is then subjected to hydrolysis, typically under acidic or mild basic conditions, to yield the final product, this compound.

Continuous flow chemistry represents a significant advancement in multi-step synthesis, offering enhanced control over reaction parameters, improved safety, and scalability. nih.govflinders.edu.au While specific applications to this compound are still emerging, the principles of flow chemistry are highly applicable to its synthesis. A hypothetical continuous flow process could involve the sequential pumping of reagents through heated microreactors, enabling precise temperature and residence time control, thereby minimizing side reactions and maximizing throughput.

Exploration of Novel Reagents and Catalytic Systems

The quest for higher yields and milder reaction conditions has led to the exploration of novel reagents and catalytic systems for the synthesis of aryloxyacetic acids, including this compound.

Phase-Transfer Catalysis (PTC): This technique has proven highly effective in overcoming the challenges associated with the Williamson ether synthesis. By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the phenoxide ion can be transported from the aqueous phase to the organic phase, where it can react with the alkylating agent under milder conditions. This approach minimizes the risk of hydrolysis and significantly improves the reaction rate and yield.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of aryloxyacetic acids, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. The rapid and uniform heating provided by microwaves can enhance the rate of the O-alkylation step while minimizing the potential for thermal decomposition.

Advanced Catalytic Systems: Research into novel catalytic systems offers promising avenues for the synthesis of aryloxyacetic acids. For instance, transition metal catalysts, such as those based on copper and palladium, have been shown to facilitate ether synthesis under milder conditions. numberanalytics.com While direct application to this compound is an area of ongoing research, these catalytic methods hold the potential to provide more efficient and selective synthetic routes. Another innovative approach involves the catalytic Williamson ether synthesis at high temperatures using weak alkylating agents, which could offer a more environmentally friendly alternative by avoiding the production of salt byproducts. researchgate.net

Interactive Data Table: Comparison of Synthetic Methodologies for Aryloxyacetic Acids
MethodologyKey FeaturesAdvantagesPotential for this compound
Conventional Williamson Ether Synthesis One-pot reaction of a phenol (B47542) and a haloacetic acid derivative with a strong base.Simplicity of the procedure.Low yields due to fluorine hydrolysis. mdpi.com
Multi-Step Synthesis (Batch) Sequential O-alkylation and hydrolysis.Improved control and higher yields.Well-suited to avoid side reactions.
Continuous Flow Synthesis Reagents are continuously pumped through a reactor.Enhanced safety, scalability, and process control. nih.govflinders.edu.auHigh potential for optimized, large-scale production.
Phase-Transfer Catalysis (PTC) Use of a catalyst to facilitate reaction between different phases.Milder reaction conditions, increased yields. Highly promising for overcoming hydrolysis issues.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction.Drastically reduced reaction times, often higher yields. Potential for rapid and efficient synthesis.
Advanced Catalytic Systems Utilization of transition metal catalysts or high-temperature catalytic processes.Milder conditions, potentially greener routes. numberanalytics.comresearchgate.netAn emerging area with significant future potential.

Principles of Green Chemistry in the Synthesis of Aryloxyacetic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of aryloxyacetic acids to minimize the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, alternative energy sources, and atom economy.

Green Solvents: The choice of solvent plays a crucial role in the environmental footprint of a synthesis. Traditional volatile organic compounds (VOCs) are being replaced by more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net For the synthesis of this compound, exploring the use of such green solvents in conjunction with techniques like phase-transfer catalysis could significantly reduce the environmental impact.

Alternative Energy Sources: As mentioned, microwave-assisted synthesis is a prime example of an alternative energy source that can lead to more efficient and environmentally friendly processes by reducing reaction times and energy consumption. Sonication (the use of ultrasound) is another energy source that has been shown to promote certain organic reactions under milder conditions.

Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all starting materials into the final product, a concept known as atom economy. Multi-step syntheses, while potentially offering higher yields, must be carefully designed to minimize the number of steps and the generation of waste from protecting groups or side reactions. Continuous flow processes can contribute to waste reduction by allowing for better control and optimization of reactions, leading to higher selectivity and fewer byproducts. flinders.edu.au Furthermore, the development of catalytic systems that can be recycled and reused is a key aspect of sustainable synthesis. numberanalytics.com

By embracing these alternative synthetic strategies and the principles of green chemistry, the production of this compound can be made more efficient, cost-effective, and environmentally responsible, paving the way for its broader application in the development of valuable chemical entities.

Advanced Spectroscopic and Structural Characterization of 2 3 Fluoro 4 Nitrophenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of the molecule's atoms and their connectivity can be achieved.

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For 2-(3-Fluoro-4-nitrophenoxy)acetic acid, distinct signals are expected for the aromatic protons, the aliphatic methylene (B1212753) (-CH₂) protons, and the acidic carboxylic acid (-COOH) proton.

The aromatic region is expected to show three signals corresponding to the three protons on the substituted benzene (B151609) ring. The strong electron-withdrawing effects of the nitro group and the fluorine atom significantly influence the chemical shifts of these protons, moving them downfield. Based on data from similar structures, the proton ortho to the nitro group (H-5) would likely appear as a triplet, coupled to both H-6 and the fluorine atom. mdpi.comresearchgate.net The proton at the H-6 position is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom. The H-2 proton, also a doublet of doublets, would show coupling to H-6 and the fluorine atom.

The aliphatic region would feature a singlet corresponding to the two equivalent protons of the methylene (-O-CH₂-) group. mdpi.comresearchgate.net A broad singlet, typically found far downfield (often >10 ppm), would be indicative of the labile carboxylic acid proton.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-5~8.20tJ ≈ 9.0
H-2~7.28ddJ ≈ 13.5, 2.5
H-6~7.08ddJ ≈ 9.0, 2.0
-O-CH₂-~4.90s-
-COOH>10.0br s-

The ¹³C-NMR spectrum reveals the carbon framework of the molecule. Eight distinct signals are anticipated for this compound, corresponding to the six aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.

The aromatic carbons exhibit chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C-3) will appear as a doublet due to ¹J(C-F) coupling, which is typically large. The carbons adjacent to the fluorine (C-2 and C-4) will show smaller ²J(C-F) couplings. The carbon attached to the nitro group (C-4) and the oxygen (C-1) are expected at downfield positions due to the strong deshielding effects of these electronegative groups. The carbonyl carbon (-COOH) is characteristically found in the most downfield region of the spectrum (~170 ppm). The methylene carbon (-O-CH₂-) signal is expected around 65-70 ppm. mdpi.comresearchgate.net

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~155.5
C-2~104.7
C-3~158.0 (d, ¹J(C-F) ≈ 250 Hz)
C-4~140.0
C-5~128.3
C-6~112.0
-O-CH₂-~67.7
-COOH~170.0

¹⁹F-NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected in the ¹⁹F-NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. biophysics.org The signal would likely appear as a multiplet due to couplings with the adjacent aromatic protons (H-2 and H-5). The analysis of these coupling constants provides further confirmation of the substitution pattern on the benzene ring.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectral data and confirming the molecular connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. sdsu.edu For instance, cross-peaks would be observed between the coupled aromatic protons (H-5, H-6, and H-2), confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.org It would definitively link the proton signals for H-2, H-5, and H-6 to their corresponding carbon signals (C-2, C-5, and C-6) and the methylene protons to the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula for this compound is C₈H₆FNO₅. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. mdpi.comresearchgate.net The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the elemental composition with high confidence.

Table 3: Predicted HRMS Data for this compound

Molecular Formula Ion Calculated m/z
C₈H₆FNO₅[M+H]⁺216.0254
C₈H₆FNO₅[M+Na]⁺238.0073

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation patterns upon ionization. In the mass spectrum of this compound, the molecular ion peak (M+) would be observed, confirming its molecular weight.

The fragmentation of the molecule under electron impact would likely proceed through several key pathways, providing structural confirmation. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, resulting in a peak at M-17) and the loss of the entire carboxyl group (-COOH, resulting in a peak at M-45). libretexts.org The presence of the phenoxyacetic acid moiety may lead to cleavage of the ether bond, generating fragments corresponding to the nitrophenoxy and acetic acid portions of the molecule. The aromatic ring itself can undergo fragmentation, although it is generally more stable. Analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's structure. youtube.comyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid group.

C-O Stretch: The stretching vibration of the ether C-O bond and the carboxylic acid C-O bond would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

N-O Stretch: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is indicative of the carbon-fluorine bond.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch1700-1725 (strong, sharp)
Ether & Carboxylic AcidC-O Stretch1000-1300
Nitro GroupN-O Asymmetric Stretch1500-1550 (strong)
Nitro GroupN-O Symmetric Stretch1300-1350 (strong)
Aryl Fluoride (B91410)C-F Stretch1000-1400 (strong)
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1400-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the nitro group are the primary chromophores in this molecule. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption maxima of the benzene ring. The solvent used for the analysis can also influence the position and intensity of the absorption bands.

Chemical Reactivity and Mechanistic Investigations of 2 3 Fluoro 4 Nitrophenoxy Acetic Acid

Reactivity of the Fluoro-Nitrophenoxy Moiety

The phenoxy portion of the molecule is characterized by the presence of two key substituents on the aromatic ring: a fluorine atom and a nitro group. Their electronic properties and relative positions dictate the ring's susceptibility to chemical attack.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The most prominent reaction pathway for the fluoro-nitrophenoxy moiety is Nucleophilic Aromatic Substitution (SNAr). This multi-step addition-elimination mechanism is characteristic of aromatic rings bearing a good leaving group and strong electron-withdrawing substituents. wikipedia.org In the case of 2-(3-fluoro-4-nitrophenoxy)acetic acid, the fluorine atom serves as the leaving group.

The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine. This step is typically rate-determining and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. libretexts.org In the final step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The SNAr mechanism is favored for this molecule due to the presence of the strongly activating nitro group. wikipedia.org

A variety of nucleophiles can participate in this reaction, including amines, alkoxides, and thiols. The reaction is typically conducted in polar aprotic solvents, which can solvate the cation of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. acsgcipr.org

Electronic Effects of Nitro and Fluoro Substituents on Aromatic Ring Activation

The feasibility and rate of the SNAr reaction are critically dependent on the electronic nature of the substituents on the aromatic ring. In this compound, both the nitro and fluoro groups play significant roles in activating the ring toward nucleophilic attack.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, exerting its effect through both induction (I-effect) and resonance (M-effect). svedbergopen.comresearchgate.net Positioned ortho to the fluorine leaving group, it strongly delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing this key intermediate and lowering the activation energy for its formation. wikipedia.orglibretexts.org This stabilization is a crucial factor that facilitates the SNAr reaction. wikipedia.org

Fluoro Group (-F): The fluorine atom exhibits a dual electronic character. Due to its high electronegativity, it has a strong electron-withdrawing inductive effect (-I), which helps to decrease the electron density of the aromatic ring and make it more electrophilic. While it has an electron-donating resonance effect (+M), the inductive effect is dominant for halogens. This net electron-withdrawing character contributes to the activation of the ring for nucleophilic attack.

The combined electronic influence of the ortho-nitro group and the fluorine atom renders the aromatic ring of this compound highly electron-deficient and thus exceptionally primed for Nucleophilic Aromatic Substitution at the carbon atom bearing the fluorine. Research on related compounds has shown that a fluorine atom positioned ortho to a nitro group is particularly prone to displacement under basic conditions. mdpi.com

Transformations of the Carboxylic Acid Functionality

The acetic acid side chain provides a second site for chemical modification, allowing for a range of derivatization reactions typical of carboxylic acids.

Esterification Reactions and Derivatization

The carboxylic acid group can be readily converted to an ester through reaction with an alcohol. The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com

The reaction is an equilibrium process. masterorganicchemistry.com To achieve high yields of the ester, the equilibrium can be shifted toward the products by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. A variety of primary and secondary alcohols can be used, leading to a diverse range of ester derivatives.

Table 1: Potential Ester Derivatives of this compound
Reactant AlcoholChemical FormulaResulting Ester Name
Methanol (B129727)CH₃OHMethyl 2-(3-fluoro-4-nitrophenoxy)acetate
EthanolC₂H₅OHEthyl 2-(3-fluoro-4-nitrophenoxy)acetate
Propan-1-olC₃H₇OHPropyl 2-(3-fluoro-4-nitrophenoxy)acetate
Butan-1-olC₄H₉OHButyl 2-(3-fluoro-4-nitrophenoxy)acetate
Benzyl alcoholC₇H₈OBenzyl 2-(3-fluoro-4-nitrophenoxy)acetate

Amidation Reactions and Amide Bond Formation

The synthesis of amides from this compound involves the formation of a new bond between the carbonyl carbon and a nitrogen atom from an amine. Direct reaction between the carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. google.com

To facilitate amide bond formation, coupling agents or catalysts are typically required. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. google.com A widely used class of coupling agents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). In the synthesis of novel antitubercular agents, this compound was condensed with various substituted anilines using a DCC-mediated strategy to afford a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.com However, it was noted that these reactions did not always proceed to completion and required chromatographic purification. mdpi.com

Table 2: Examples of Synthesized Amide Derivatives
Reactant AmineResulting Amide NameReference
Aniline2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide mdpi.com
4-ChloroanilineN-(4-Chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide mdpi.com
4-Methylaniline2-(3-Fluoro-4-nitrophenoxy)-N-(p-tolyl)acetamide mdpi.com
4-Methoxyaniline2-(3-Fluoro-4-nitrophenoxy)-N-(4-methoxyphenyl)acetamide mdpi.com

Formation of Acid Halides and Anhydrides

For many synthetic applications, the carboxylic acid functionality is converted into more reactive derivatives, such as acid halides and anhydrides. These compounds are valuable intermediates that react readily with a wide range of nucleophiles.

Acid Halides: The most common method for preparing an acid chloride from a carboxylic acid is by reaction with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. youtube.com Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.orgyoutube.com

Acid Anhydrides: Acid anhydrides can be prepared via the reaction of an acid chloride with a carboxylate salt. libretexts.org For example, 2-(3-fluoro-4-nitrophenoxy)acetyl chloride could be reacted with sodium 2-(3-fluoro-4-nitrophenoxy)acetate to form the corresponding symmetric anhydride.

These reactive intermediates are not typically isolated but are used in situ to readily form esters, amides, and other derivatives under milder conditions than those required for the parent carboxylic acid. libretexts.org

Reactions Involving the Nitro Group

The nitro group of this compound is a key functional group that readily participates in a variety of chemical transformations. Its reactivity is fundamental to the synthesis of a range of derivatives with potential applications in various fields of chemistry.

Reduction Pathways to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation in organic synthesis. masterorganicchemistry.com This conversion can be achieved through various methods, including catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.comwikipedia.org Common catalysts for hydrogenation include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. masterorganicchemistry.comwikipedia.org Metallic reducing agents such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are also effective. masterorganicchemistry.comgoogle.com

For the specific case of this compound, these general methods are applicable for its conversion to 2-(4-amino-3-fluorophenoxy)acetic acid. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and purity of the desired amino derivative.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reducing AgentTypical ConditionsReference
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)H₂ gas, various solvents (e.g., ethanol, ethyl acetate) masterorganicchemistry.comwikipedia.org
Iron (Fe)Acidic medium (e.g., HCl, acetic acid), often with heating google.com
Tin (Sn)Concentrated HCl masterorganicchemistry.com
Zinc (Zn)Acidic or neutral medium wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systems wikipedia.org
Tin(II) Chloride (SnCl₂)Acidic conditions, often in ethanol wikipedia.org

Subsequent Reactions of the Resulting Amino Group (e.g., Diazotization)

The amino group of the resulting 2-(4-amino-3-fluorophenoxy)acetic acid is a versatile functional handle for further molecular elaboration. One of the most significant reactions of primary aromatic amines is diazotization. orgsyn.org This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (usually 0–5 °C). orgsyn.org

The resulting diazonium salt is a highly useful intermediate that can undergo a variety of substitution reactions, often referred to as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring. google.com For instance, the diazonium group can be replaced by halides, cyanide, hydroxyl, and other functional groups. The Balz-Schiemann reaction, specifically, is used to introduce a fluorine atom by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt. google.com

Table 2: Representative Subsequent Reactions of the Amino Group via Diazotization

Reagent(s)Product Functional GroupNamed Reaction (if applicable)Reference
CuCl/HClChloro (-Cl)Sandmeyer Reaction orgsyn.org
CuBr/HBrBromo (-Br)Sandmeyer Reaction orgsyn.org
CuCN/KCNCyano (-CN)Sandmeyer Reaction
HBF₄, then heatFluoro (-F)Balz-Schiemann Reaction google.com
H₂O, heatHydroxyl (-OH)
H₃PO₂Hydrogen (-H)

Regioselectivity and Stereoselectivity in Complex Reaction Pathways

When this compound or its derivatives are involved in more complex reaction sequences, the principles of regioselectivity and stereoselectivity become crucial in determining the outcome of the reactions. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. masterorganicchemistry.com In the context of the aromatic ring of this compound, the existing substituents (fluoro, nitro, and the acetic acid ether linkage) direct the position of further electrophilic or nucleophilic aromatic substitution reactions. The interplay of the directing effects of these groups governs the regiochemical outcome.

Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. masterorganicchemistry.com While the parent molecule, this compound, is achiral, stereocenters can be introduced in its derivatives through subsequent reactions. For instance, reactions involving the carboxylic acid group or transformations on substituents that introduce chirality will require consideration of stereoselective control to obtain a specific stereoisomer. nih.gov The design of such syntheses often employs chiral reagents, catalysts, or auxiliaries to influence the stereochemical course of the reaction.

The specific details of regioselectivity and stereoselectivity would be highly dependent on the particular reaction being performed and the nature of the reagents and catalysts involved. A thorough understanding of reaction mechanisms is essential to predict and control these aspects of chemical reactivity. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies on 2 3 Fluoro 4 Nitrophenoxy Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(3-Fluoro-4-nitrophenoxy)acetic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the minimum energy conformation. nih.govpulsus.com

This analysis yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. The optimization process seeks the geometry where the forces on each atom are minimized, representing the molecule's most stable state. For instance, calculations on similar phenoxyacetic acid derivatives have been used to analyze the impact of substituents on the phenyl ring and the orientation of the acetic acid side chain. nih.govresearchgate.net The electronic structure analysis provides information on the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenoxyacetic Acid Derivative (Example Data) Note: This table presents typical data for a related compound class, as specific computational results for this compound are not available in the cited literature. The data is for illustrative purposes only.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-O (ether) 1.375
C=O (acid) 1.210
C-O (acid) 1.350
C-F 1.355
C-N 1.470
O-C-C (ether) 108.5
C-C-O-H 179.5

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govacs.org

Table 2: Illustrative FMO Properties (Example Data) Note: This table provides example values to illustrate the concept. Specific data for this compound is not available in the cited literature.

Property Energy (eV)
HOMO Energy -7.15
LUMO Energy -2.65

| HOMO-LUMO Gap (ΔE) | 4.50 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack, often located around hydrogen atoms. Intermediate potential regions are colored green. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, identifying them as sites for electrophilic interaction, while positive potential would be expected near the acidic hydrogen of the carboxyl group. nih.gov

Prediction and Validation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. Methods like DFT can be used to calculate vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For this compound, theoretical IR and Raman spectra can be computed by calculating the harmonic vibrational frequencies. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic excitations from the ground state to various excited states. acs.org

The prediction of NMR spectra, particularly ¹H and ¹³C chemical shifts, is often performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

Mechanistic Modeling of Chemical Reactions

Computational chemistry also provides deep insights into the mechanisms of chemical reactions, mapping out the energy landscape that connects reactants, transition states, and products.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. nih.gov

For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be employed to model the reaction pathway. By characterizing the transition state structures and calculating the associated energy barriers, chemists can gain a detailed understanding of the reaction mechanism. nih.gov This knowledge is crucial for optimizing reaction conditions, predicting product distributions, and designing more efficient synthetic routes.

Kinetic Isotope Effect (KIE) Studies (Analogous Systems)

Theoretical KIE studies on analogous systems, such as the proton transfer reactions in substituted α-methoxystyrenes catalyzed by acetic acids, have demonstrated the sensitivity of KIEs to the structure of the transition state. nih.gov For a reaction involving the cleavage of a C-H bond, replacing hydrogen with deuterium (B1214612) (a primary KIE) typically leads to a significant decrease in the reaction rate. The magnitude of this effect can provide insight into the degree of bond breaking in the transition state. For instance, in reactions where a C-H bond is broken, the difference in zero-point vibrational energy between the C-H and C-D bonds is largely lost in the transition state, leading to a higher activation energy for the deuterated species.

In the context of this compound, KIE studies could be theoretically applied to investigate various reactions, such as the enzymatic or chemical degradation of the molecule. For example, if the degradation involves hydroxylation of the aromatic ring, a deuterium KIE study could elucidate the mechanism of this process. Studies on bacterial phenylalanine hydroxylase have utilized deuterium KIEs to probe the chemical mechanisms of aromatic hydroxylation. nih.gov

A hypothetical KIE study on the ether cleavage of this compound, where the hydrogen atoms on the acetic acid moiety are replaced by deuterium, could provide information about the rate-determining step of the reaction. The results could be presented in a table comparing the theoretical rate constants for the light (kH) and heavy (kD) isotopes.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Ether Cleavage of this compound

Isotopic Species Theoretical Rate Constant (s⁻¹) Kinetic Isotope Effect (kH/kD)
This compound (H) 1.5 x 10⁻⁴ \multirow{2}{*}{7.5}

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a large, primary KIE would suggest that the C-H bond cleavage is the rate-determining step in this hypothetical reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. For this compound, QSPR studies could be employed to predict various properties such as its solubility, boiling point, or chromatographic retention time.

Although specific QSPR studies for this compound are not documented, research on analogous phenoxyacetic acid-derived congeners provides a framework for how such a study could be conducted. mdpi.comnih.gov A QSPR study typically involves the calculation of a set of molecular descriptors that quantify different aspects of the molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors.

For this compound, relevant descriptors might include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding capacity.

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's reactivity.

Once these descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with an experimentally determined property.

Table 2: Hypothetical Molecular Descriptors for a QSPR Study of Substituted Phenoxyacetic Acids

Compound Experimental logS MW LogP TPSA (Ų) Dipole Moment (D)
Phenoxyacetic acid -1.50 152.15 1.34 46.53 2.5
4-Chlorophenoxyacetic acid -2.05 186.59 1.95 46.53 3.1
2,4-Dichlorophenoxyacetic acid -2.80 221.04 2.81 46.53 3.8

Note: The data for the first three compounds is illustrative, and the logS for the title compound is a hypothetical prediction from a QSPR model.

A resulting QSPR equation might take the form: logS = β₀ + β₁(MW) + β₂(LogP) + β₃(TPSA) + β₄(Dipole Moment)

Such a model, once validated, could be used to predict the aqueous solubility (logS) of this compound and other related compounds without the need for experimental measurements. acs.org

Solvatochromic Investigations and Solvent Interaction Models

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents, which is observed as a shift in its UV-Visible absorption or emission spectra. wikipedia.org This phenomenon provides valuable information about the solute-solvent interactions and the difference in stabilization of the ground and excited electronic states of the molecule by the solvent.

For this compound, which contains a nitro-substituted aromatic ring, significant solvatochromic effects are expected. The nitro group is a strong electron-withdrawing group, which can lead to a charge-transfer character in the electronic transitions. The position of the absorption maximum (λmax) would be sensitive to the polarity of the solvent.

While direct solvatochromic studies on this compound are not available, investigations on similar compounds like nitrophenols and nitrostyryl dyes can provide insights. acs.orgresearchgate.net These studies often show a bathochromic (red) shift in the λmax with increasing solvent polarity for compounds with an intramolecular charge transfer transition. This is because more polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition.

A solvatochromic investigation of this compound would involve measuring its UV-Visible spectrum in a series of solvents with varying polarities. The data could be analyzed using solvent polarity scales such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) to model the solvent-solute interactions.

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

Solvent Dielectric Constant (ε) λmax (nm)
n-Hexane 1.88 310
Dichloromethane 8.93 325
Acetone 20.7 335
Acetonitrile 37.5 340
Dimethyl sulfoxide (B87167) (DMSO) 46.7 350

Note: The λmax values in this table are hypothetical and for illustrative purposes only.

The observed trend of a bathochromic shift with increasing solvent dielectric constant would suggest a positive solvatochromism, indicating that the excited state is more polar than the ground state. Such an investigation would provide a deeper understanding of the electronic structure of this compound and its interactions with its environment.

Synthesis and Characterization of Advanced Derivatives and Analogs of 2 3 Fluoro 4 Nitrophenoxy Acetic Acid

Amide Derivatives of 2-(3-Fluoro-4-nitrophenoxy)acetic acid (e.g., N-phenylacetamide derivatives)

Amide derivatives, particularly the N-phenylacetamide series, represent a significant class of compounds derived from this compound. A series of sixteen such derivatives has been synthesized to explore their biological potential. mdpi.comresearchgate.net These compounds are created by coupling the parent carboxylic acid with various substituted anilines. mdpi.com

The primary synthetic route to N-phenylacetamide derivatives involves a two-step process. The first step is the synthesis of the key intermediate, this compound itself. This is typically achieved through a Williamson ether synthesis, reacting 3-fluoro-4-nitrophenol (B151681) with chloroacetic acid. mdpi.comresearchgate.net However, this reaction is not without its challenges. The simple Williamson reaction often does not proceed to completion under standard conditions. researchgate.net A significant issue is the fluorine atom positioned ortho to the nitro group on the phenol (B47542) ring, which makes the compound susceptible to hydrolysis under basic conditions. researchgate.net Consequently, this step can result in a very low yield of the desired acid, necessitating laborious chromatographic workup for purification. mdpi.comresearchgate.net

The second step is the condensation of the synthesized this compound with various substituted anilines to form the final amide products. mdpi.comresearchgate.net While standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, this condensation step may not proceed to completion. This incomplete reaction requires further column chromatography to isolate and purify the target N-phenylacetamide derivatives. mdpi.comresearchgate.net An alternative, more convenient reaction sequence can be employed to improve the workup process and obtain the desired products through crystallization from a solvent like ethyl acetate (B1210297). mdpi.comresearchgate.net

The structures of the synthesized N-phenylacetamide derivatives are typically confirmed using a combination of spectroscopic methods, including proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and high-resolution mass spectrometry (HRMS). mdpi.com

For example, the characterization of 2-(3-fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide reveals specific spectral data. In its ¹H-NMR spectrum (recorded in DMSO-d₆), a singlet for the amide proton (NH) appears at 9.94 ppm. The aromatic protons show characteristic splitting patterns and chemical shifts, such as a triplet at 8.20 ppm corresponding to a proton on the nitrophenyl ring. A key feature is the singlet at 4.98 ppm, integrating to two protons, which is indicative of the methylene (B1212753) (-CH₂-) group from the acetic acid moiety. mdpi.com The ¹³C-NMR spectrum shows signals for the amide carbonyl carbon at 166.99 ppm and other aromatic and aliphatic carbons at their expected shifts. HRMS provides the exact mass, further confirming the molecular formula of the compound. mdpi.com

Table 1: Spectroscopic Data for Selected N-phenylacetamide Derivatives of this compound mdpi.com

Compound Name¹H-NMR (DMSO-d₆) δ (ppm)¹³C-NMR (DMSO-d₆) δ (ppm)HRMS (TOF) m/z
2-(3-Fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide9.94 (s, 1H), 8.20 (t, J = 9.2 Hz, 1H), 7.78 (d, J = 6.8 Hz, 1H), 7.72 (t, J = 8 Hz, 1H), 7.57 (d, J = 8 Hz, 1H), 7.51 (t, J =7.6 Hz, 1H), 7.22 (dd, J = 13.2 Hz, 2.4 Hz, 1H), 7.04 (dd, J = 9.2 Hz, 2 Hz, 1H), 4.98 (s, 2H)166.99, 163.99, 157.79, 156.06, 134.89, 133.66, 131.00, 128.44, 127.67, 126.89, 124.86, 123.05, 112.31, 104.71, 67.85Calcd. for C₁₅H₁₀F₄N₂O₄ [M+Na⁺]: 381.0474, Found: 381.0459

Ester and Ether Analogs with Modified Substituents

The synthesis of ester and ether analogs of this compound provides another avenue for structural modification. Esterification of the carboxylic acid moiety can be achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach. For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield the corresponding methyl ester, methyl 2-(3-fluoro-4-nitrophenoxy)acetate. nih.gov

The synthesis of ether analogs would involve modification of the phenoxy group. While the parent compound is itself an ether, further ether modifications could be made to other parts of the molecule if additional hydroxyl groups were present on either the phenyl ring or a substituent.

Derivatives with Further Aromatic Ring Modifications (e.g., additional halogens, alkyl groups)

Further functionalization of the aromatic ring of the this compound scaffold can lead to a new set of derivatives. These modifications can include the introduction of additional halogen atoms (e.g., chlorine, bromine) or alkyl groups. Such substitutions can significantly alter the electronic and steric properties of the molecule. For example, chlorination of phenoxyacetic acid derivatives can be achieved by introducing chlorine gas into a solution of the compound in a suitable solvent. wipo.int Nitration is another common aromatic modification; for instance, p-fluorobenzoic acid can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group onto the ring. google.com These established methods for aromatic substitution could potentially be applied to the this compound core to generate analogs with different substitution patterns on the phenyl ring.

Heterocyclic Derivatives Incorporating the Phenoxyacetic Acid Moiety (e.g., Quinoxaline (B1680401) Analogues)

Incorporating the phenoxyacetic acid moiety into heterocyclic systems is a strategy to create more complex and structurally diverse molecules. Quinoxalines, for example, are a class of heterocyclic compounds that can be synthesized and then coupled to the core molecule. A widely used method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov

Once a suitable heterocyclic core with a reactive handle (such as an amino or hydroxyl group) is synthesized, it can be linked to the this compound. This is typically done via an amide or ester linkage, using the same condensation chemistry described for the synthesis of N-phenylacetamide derivatives (Section 6.1.1). For example, this compound could be activated and then reacted with an amino-substituted quinoxaline to yield a quinoxaline-amide conjugate. This molecular hybridization approach combines the structural features of both the phenoxyacetic acid and the heterocyclic ring system. researchgate.net

Computational Design Principles for Novel Derivatives

Computational methods, particularly molecular docking, are powerful tools in the rational design of novel derivatives. researchgate.netjspae.com Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme, to form a stable complex. scienceopen.commdpi.com This technique is crucial in drug discovery for estimating the binding affinity and mode of interaction between a potential drug and its biological target. researchgate.net

In the context of designing new this compound derivatives, a structure-based design approach would be employed. First, a three-dimensional (3D) structure of the biological target is obtained, often from crystallographic data. Then, 3D models of the designed derivatives are generated. researchgate.net Docking simulations are performed to place these derivative models into the binding site of the target. The simulations calculate a docking score, which estimates the binding energy, and reveal key interactions such as hydrogen bonds and hydrophobic interactions between the derivative and amino acid residues in the target's active site. scienceopen.comnih.gov

By analyzing these interactions, researchers can make informed decisions about which structural modifications are most likely to improve binding affinity. For example, docking studies might suggest that adding a specific substituent at a particular position on the aromatic ring would lead to a more favorable interaction with the target protein. scienceopen.com This in silico screening process allows for the prioritization of a smaller number of promising compounds for chemical synthesis and biological testing, making the discovery process more efficient. researchgate.netmdpi.com

Applications of 2 3 Fluoro 4 Nitrophenoxy Acetic Acid in Chemical Synthesis and Materials Science Research

Role as a Synthetic Precursor for Complex Organic Molecules

A primary and well-documented application of 2-(3-Fluoro-4-nitrophenoxy)acetic acid is its function as a pivotal intermediate in the multi-step synthesis of complex organic molecules, particularly those with potential biological activity. Its structure is readily modified, allowing chemists to introduce additional complexity and functionality.

A notable example is its use in the development of novel antitubercular agents. mdpi.comnih.govnih.gov Researchers have utilized this compound as the starting point for the synthesis of a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.comnih.govresearchgate.net In this process, the carboxylic acid group of the parent molecule is condensed with various substituted anilines to form an amide bond, yielding a library of new compounds. nih.gov

The initial synthesis of the key intermediate, this compound itself, is typically achieved through a Williamson ether synthesis, reacting 3-fluoro-4-nitrophenol (B151681) with chloroacetic acid. nih.gov However, this reaction can present challenges; the fluorine atom's position ortho to the electron-withdrawing nitro group makes the starting phenol (B47542) susceptible to hydrolysis under basic conditions, which can result in low yields of the desired product. nih.gov Despite these synthetic hurdles, the resulting acetic acid derivative is a crucial precursor for creating molecules with potential therapeutic value. mdpi.com The subsequent derivatives have shown moderate to potent activity against Mycobacterium tuberculosis H₃₇Rv. mdpi.comnih.gov

Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

Reactant 1Reactant 2Product ClassResearch Area
This compoundSubstituted Anilines2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesAntitubercular Agents

Building Block in the Development of Research Probes and Ligands

The trifunctional nature of this compound makes it an excellent building block for designing specialized research tools like chemical probes and ligands. A chemical probe is a molecule used to study biological systems, typically containing a ligand for binding to a target, a reporter group for detection, and sometimes a reactive group for covalent bonding.

The key functional handles of this compound for this purpose are:

Carboxylic Acid Group: This group can be readily converted into an amide, ester, or other functionalities to link the molecule to other fragments, such as reporter tags (e.g., fluorophores) or pharmacophores.

Nitro Group: The nitro group can be chemically reduced to an amine. This new amino group provides a secondary site for modification, allowing for the attachment of different molecular components.

Activated Aromatic Ring: The presence of both fluoro and nitro substituents strongly activates the phenyl ring for nucleophilic aromatic substitution. This allows for the displacement of the fluorine atom by various nucleophiles, enabling the grafting of the molecule onto other scaffolds.

While direct examples of probes built from this specific compound are not detailed in the literature, the principles are well-established. For instance, other acetic acid derivatives have been functionalized with reporter groups like azides to create multifunctional probes for studying protein binding sites. This demonstrates the potential of the core structure of this compound to be similarly modified to create sophisticated tools for chemical biology research.

Contribution to Functional Organic Material Design

In the field of materials science, organic molecules with well-defined electronic and structural properties are sought for creating functional materials with applications in electronics and optics. The structure of this compound possesses features that are relevant to this field. The aromatic ring, substituted with the strongly electron-withdrawing nitro group, creates a system with significant dipole moment and potential for interesting electronic behavior.

While specific research focusing on incorporating this molecule into functional materials is not extensively documented, its structural motifs are common in the design of:

Non-Linear Optical (NLO) Materials: Molecules with electron-donating and electron-withdrawing groups on an aromatic system can exhibit NLO properties. The nitro group serves as a powerful electron-withdrawing group.

Liquid Crystals: The rigid phenyl ring core is a common feature in liquid crystalline compounds. By building upon the this compound scaffold, it is conceivable to design more complex, elongated molecules that could exhibit liquid crystalline phases.

Electro-optic Polymers: The molecule could potentially be incorporated as a pendant group on a polymer backbone, imparting specific electronic or optical properties to the bulk material.

The compound's utility in this area lies in its potential to be a foundational piece in the modular construction of larger, more complex systems designed for specific material functions.

Applications in Dye Chemistry and Polymer Modification Research

The chemical features of this compound also suggest its potential application in dye synthesis and polymer modification.

Dye Chemistry: Aromatic nitro compounds are classical precursors in the synthesis of azo dyes. The synthesis typically involves the reduction of the nitro group to an amine (–NH₂). This resulting aromatic amine can then be diazotized and coupled with another aromatic compound to form an azo linkage (–N=N–), which is a characteristic chromophore of azo dyes. Therefore, this compound can serve as a precursor to a functionalized aniline, which could then be used to create dyes with tailored properties, where the carboxylic acid group could be used to improve water solubility or provide a point of attachment to fabrics.

Polymer Modification: The activated aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity can be exploited to graft the molecule onto existing polymers. For example, polymers with nucleophilic side chains (such as thiols or amines) could react with the compound to displace the fluoride (B91410) atom, covalently bonding the phenoxyacetic acid moiety to the polymer backbone. This type of post-polymerization modification can be used to:

Introduce carboxylic acid groups to alter a polymer's surface properties, such as hydrophilicity or acidity.

Add a reactive handle for further, secondary modifications.

Incorporate a UV-active chromophore (the nitrophenyl group) into the polymer structure.

Establishment as an Analytical Standard or Reference Material in Chemical Analysis

In chemical synthesis and commerce, analytical standards are crucial for verifying the identity and purity of a substance. While commercial suppliers list this compound and provide certificates of analysis, there is no indication in the scientific literature that it has been established as a primary reference material by major standards organizations.

Its role is more accurately described as an in-house or secondary reference material. For researchers synthesizing derivatives from this compound, a well-characterized sample of this compound would be used as a standard for chromatographic (TLC, HPLC, GC) and spectroscopic (NMR, IR) comparison to track the progress of a reaction and confirm the consumption of the starting material. Commercial suppliers would similarly use a characterized lot as a reference standard to ensure the quality and purity of subsequent production batches.

Q & A

Q. What are the primary synthetic routes for 2-(3-fluoro-4-nitrophenoxy)acetic acid, and what challenges arise during its preparation?

The compound is typically synthesized via a Williamson ether reaction between 3-fluoro-4-nitrophenol and chloroacetic acid under basic conditions. However, the fluorine atom adjacent to the nitro group is prone to hydrolysis in alkaline environments, leading to side reactions and low yields (<20%) . To mitigate this, an alternative method involves bromoacetyl bromide and 3-fluoro-4-nitrophenol under reflux in acetone with potassium carbonate, followed by crystallization (yield: 60–75%) . Key challenges include:

  • Side reactions : Hydrolysis of the fluorine substituent under basic conditions.
  • Purification : Column chromatography is often required due to impurities.
  • Scalability : Reaction parameters (e.g., solvent, temperature) must be tightly controlled to prevent decomposition.

Q. How can researchers address low yields and impurities during the synthesis of this compound?

Common strategies include:

  • Alternative coupling agents : Dicyclohexylcarbodiimide (DCC) for condensation steps, though incomplete reactions may still necessitate chromatography .
  • Solvent optimization : Acetone or dimethylformamide (DMF) improves reaction homogeneity.
  • Crystallization : Ethyl acetate is effective for final purification . Example workflow:
StepReagents/ConditionsYieldPurity
BromoacetylationBromoacetyl bromide, K₂CO₃, RT85%90%
Etherification3-Fluoro-4-nitrophenol, reflux, 12h70%>95%

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the acetic acid moiety (δ ~4.5 ppm for CH₂) and aromatic protons (δ ~7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.0284) .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in medicinal chemistry applications?

The electron-withdrawing nitro and fluorine groups destabilize the aromatic ring, enhancing electrophilic substitution at the ortho position. This property is exploited in antitubercular drug design, where the compound serves as a precursor for amide derivatives targeting mycobacterial enzymes . Key considerations:

  • Structure-activity relationship (SAR) : Substitutions on the phenyl ring modulate binding affinity to bacterial targets.
  • Metabolic stability : The fluorine atom reduces oxidative metabolism, improving pharmacokinetics.

Q. What strategies optimize the synthesis of this compound derivatives for biological studies?

  • Parallel synthesis : Use automated platforms to screen diverse anilines for condensation reactions.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 15 min) .
  • In silico modeling : Molecular docking predicts binding modes to prioritize derivatives for synthesis.

Q. How can researchers resolve contradictions in reported synthetic protocols for this compound?

Discrepancies often arise from:

  • Reagent purity : Impure 3-fluoro-4-nitrophenol (e.g., hydrolyzed byproducts) skew yields .
  • Reaction monitoring : Use TLC (silica, hexane:EtOAc 3:1) or HPLC to track intermediate formation. Example resolution:
IssueSolutionReference
Low yield in Williamson reactionSwitch to bromoacetyl bromide route
Hydrolysis of fluorineAvoid aqueous bases; use anhydrous K₂CO₃

Q. What are the implications of crystal structure data for understanding the compound’s stability?

X-ray studies reveal strong hydrogen-bonded dimers (O–H···O interactions, ~2.65 Å), which stabilize the solid state but may reduce solubility in polar solvents. This necessitates co-solvents (e.g., DMSO) for in vitro assays .

Q. How can researchers validate the compound’s purity and stability under experimental conditions?

  • Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
  • Purity assays : HPLC with UV detection (λ = 254 nm; retention time ~8.2 min) .
  • Limit of quantification (LOQ) : ≤0.1% impurities by area normalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.